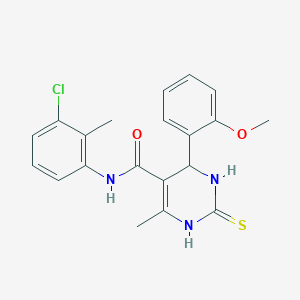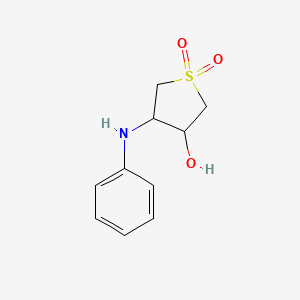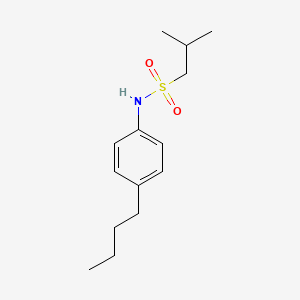![molecular formula C25H26N2O3 B5175183 2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C25H26N2O3 This compound features a quinoline moiety substituted with multiple methyl groups, linked to an isoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by its functionalization to introduce the isoindole dione moiety. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Acetic acid, chloroform, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-oxo-1-(2,2,4,6,8-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione: A closely related compound with similar structural features and chemical properties.
4-hydroxy-2-quinolones: Compounds with a quinoline core that exhibit different functional groups and biological activities.
Indole derivatives: Compounds containing an indole moiety, known for their diverse biological and clinical applications.
Uniqueness
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the combination of quinoline and isoindole dione structures.
Propriétés
IUPAC Name |
2-[1-oxo-1-(2,2,4,6,7-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-14-11-20-16(3)13-25(5,6)27(21(20)12-15(14)2)22(28)17(4)26-23(29)18-9-7-8-10-19(18)24(26)30/h7-13,17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMRPAJGORFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5175107.png)




![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)

![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![[4-[(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B5175171.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)
